molecular formula C15H16N2O3 B8624712 N-methoxy-N-methyl-5-phenylmethoxypyridine-2-carboxamide

N-methoxy-N-methyl-5-phenylmethoxypyridine-2-carboxamide

Cat. No. B8624712
M. Wt: 272.30 g/mol
InChI Key: HGYDBSOCUFPVCK-UHFFFAOYSA-N
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Patent
US09029536B2

Procedure details

A mixture of 5-hydroxy-N-methoxy-N-methylpicolinamide (7.51 g), K2CO3 (6.27 g) and benzyl bromide (2.83 mL) in acetone (70 mL) was stirred at 50° C. for 14 h, evaporated, treated with water and extracted with AcOEt. The organic layer was dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (AcOEt/hexane) to the title compound (4.87 g).
Quantity
7.51 g
Type
reactant
Reaction Step One
Name
Quantity
6.27 g
Type
reactant
Reaction Step One
Quantity
2.83 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([N:10]([O:12][CH3:13])[CH3:11])=[O:9])=[N:6][CH:7]=1.C([O-])([O-])=O.[K+].[K+].[CH2:20](Br)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>CC(C)=O>[CH2:20]([O:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([N:10]([O:12][CH3:13])[CH3:11])=[O:9])=[N:6][CH:7]=1)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
7.51 g
Type
reactant
Smiles
OC=1C=CC(=NC1)C(=O)N(C)OC
Name
Quantity
6.27 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2.83 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
70 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
treated with water
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (AcOEt/hexane) to the title compound (4.87 g)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=NC1)C(=O)N(C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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